Neodiospyrin

Description

Identification of Botanical Sources

Neodiospyrin is predominantly found in plants belonging to the Ebenaceae family, particularly within the Diospyros and Euclea genera. ajabs.orgfrontiersin.org Research has identified its presence in various parts of these plants, including the roots, fruits, and wood. ajabs.orgsanbi.orgthieme-connect.com

Notably, species such as Euclea natalensis, Euclea divinorum, and Euclea undulata are recognized as significant botanical sources of this compound. frontiersin.orgsanbi.orgnih.govbotswanaflora.comprota4u.org Within the Diospyros genus, this compound has been reported in species like Diospyros argentea, Diospyros ismailii, Diospyros kaki, and Diospyros rotundifolia. ajabs.orgnih.govneist.res.in The concentration and presence of this compound can vary between different species and even different parts of the same plant. ajabs.orgsanbi.org

Table 1: Botanical Sources of this compound

| Genus | Species | Plant Part(s) |

|---|---|---|

| Euclea | E. natalensis | Roots thieme-connect.comnih.govup.ac.za |

| E. divinorum | Root-bark prota4u.org | |

| E. undulata | Fruits, Roots sanbi.org | |

| Diospyros | D. argentea | Not specified nih.gov |

| D. ismailii | Wood & Fruit ajabs.org | |

| D. kaki | Not specified ajabs.orgneist.res.in |

Advanced Chromatographic Techniques for Isolation and Purification

The isolation and purification of this compound from its natural sources are critical steps for its detailed study. These processes typically involve the use of advanced chromatographic techniques to separate the compound from a complex mixture of other plant metabolites. iipseries.org

Column chromatography is a fundamental technique employed for the initial separation and purification of this compound. iipseries.orgresearchgate.net In this method, a crude extract of the plant material is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then used to elute the compounds. iipseries.org Due to differences in polarity, compounds travel through the column at different rates, allowing for their separation into fractions. iipseries.org This technique is particularly useful for processing larger quantities of plant extract and achieving a preliminary purification of this compound. up.ac.zaiipseries.org

For a higher degree of purification and for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. atlanchimpharma.comclariant.com HPLC utilizes a high-pressure pump to pass the solvent through a column packed with smaller particles, leading to a much higher resolution of separation compared to standard column chromatography. iipseries.org Both normal-phase and reversed-phase HPLC can be employed, where the stationary phase is either more polar or less polar than the mobile phase, respectively. atlanchimpharma.com Semi-preparative HPLC is often used to isolate pure this compound in sufficient quantities for further structural analysis. atlanchimpharma.com

Spectroscopic and Spectrometric Methodologies for Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques. clariant.comtsri.or.th These methods provide detailed information about the molecule's connectivity and atomic composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural elucidation of organic compounds like this compound. researchgate.netjeolusa.com NMR experiments, including one-dimensional (1D) techniques like ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms within the molecule. researchgate.net More advanced two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between different atoms, ultimately allowing for the complete and unambiguous determination of the this compound structure. atlanchimpharma.comresearchgate.net

Mass Spectrometry (MS) is another crucial technique used to identify this compound and determine its molecular weight. frontiersin.org High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of the ionized molecule, which allows for the determination of its elemental composition. atlanchimpharma.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, complementing the data obtained from NMR spectroscopy. clariant.com

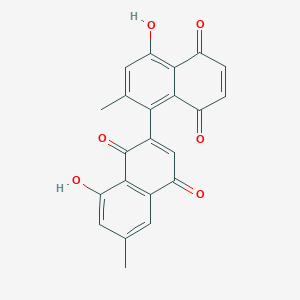

Structure

3D Structure

Properties

CAS No. |

33916-25-5 |

|---|---|

Molecular Formula |

C22H14O6 |

Molecular Weight |

374.3 g/mol |

IUPAC Name |

8-hydroxy-5-(8-hydroxy-6-methyl-1,4-dioxonaphthalen-2-yl)-6-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C22H14O6/c1-9-5-11-15(25)8-12(22(28)19(11)16(26)6-9)18-10(2)7-17(27)20-13(23)3-4-14(24)21(18)20/h3-8,26-27H,1-2H3 |

InChI Key |

LZAXNDGRDVWTFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O |

melting_point |

218 °C |

physical_description |

Solid |

Origin of Product |

United States |

Compound Names Mentioned

Spectroscopic and Spectrometric Methodologies for Structural Elucidation (Focus on methods, not data)

Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are crucial for the identification and characterization of chemical compounds like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound dissolved in a solvent. technologynetworks.comwikipedia.org This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. wikipedia.org Naphthoquinones, with their conjugated systems, are well-suited for UV-Vis analysis. wikipedia.org The UV-Vis spectrum provides information about the electronic transitions within the molecule and can be used for both qualitative and quantitative analysis. technologynetworks.comdenovix.com

Optimization of Extraction Protocols from Plant Matrix

The efficient extraction of this compound from its natural plant sources is a critical step for its study and potential applications. The choice of extraction method and solvent significantly impacts the yield and purity of the extracted compounds.

Several extraction techniques are employed for obtaining bioactive compounds from plant materials, including maceration, soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). austinpublishinggroup.comnih.gov The selection of the most appropriate method often involves a trade-off between extraction efficiency, time, cost, and the stability of the target compound. nih.govemanresearch.org

The choice of solvent is another crucial parameter. Solvents with varying polarities, such as ethanol (B145695), methanol, chloroform (B151607), and water, are used to selectively extract different types of compounds. austinpublishinggroup.com For instance, in the case of Diospyros maritima, changing the extraction solvent from ethanol to chloroform led to the isolation of a different profile of naphthoquinone derivatives, including this compound. jst.go.jp This highlights the importance of solvent selection in targeting specific compounds.

Optimization of extraction parameters such as temperature, extraction time, and solid-to-solvent ratio is essential to maximize the yield of the desired compound. emanresearch.orgnih.gov For example, studies on other plant species have shown that adjusting the ethanol concentration can significantly affect the extractive yield and the content of specific bioactive compounds. phcogj.com Similarly, response surface methodology (RSM) has been used to optimize extraction conditions for various plant-derived compounds. nih.govfrontiersin.org

Factors Influencing Natural Product Accumulation in Plants

The concentration of this compound and other secondary metabolites in plants is not static and can be influenced by a variety of internal and external factors.

Plant Development and Genetics: The accumulation of naphthoquinones can vary with the growth stage of the plant. up.ac.za For instance, this compound and isodiospyrin were detected in every sample from seedlings of Euclea natalensis but were not consistently found in mature plants. up.ac.za Genetic differences between individual plants within the same species can also lead to variations in the concentration of these compounds. researchgate.net

Environmental Conditions: Climatic factors such as season and light availability can significantly affect the production of secondary metabolites. up.ac.zaramauniversity.ac.in In Euclea natalensis, the accumulation of this compound was observed to vary with seasonal changes, with detection in autumn but not in winter. up.ac.za Furthermore, the application of NPK fertilizers was found to significantly increase the accumulation of this compound in seedlings grown under shadehouse conditions. up.ac.za

Biotic and Abiotic Stress: Factors such as herbivory, pathogen attacks, and other environmental stresses can induce the production of secondary metabolites as a defense mechanism. researchgate.net

Biosynthetic Pathways and Enzymology of Neodiospyrin

Proposed Biogenetic Precursors and Intermediate Compounds

The direct biogenetic precursor to neodiospyrin is the naphthoquinone 7-methyljuglone (B1678795) (5-hydroxy-7-methyl-1,4-naphthoquinone). up.ac.zanih.gov this compound is formed through the oxidative dimerization of two molecules of 7-methyljuglone. up.ac.za

The biosynthesis of 7-methyljuglone itself, like other juglone-type naphthoquinones found in the Juglandaceae family, is proposed to proceed through the shikimate pathway. nih.gov This pathway begins with primary metabolites and leads to the formation of the 1,4-naphthalenoid ring structure. An alternative route, the acetate (B1210297) pathway, has also been suggested for the formation of 7-methyljuglone in higher plants. nih.gov

Key intermediates in the shikimate-derived pathway leading to the core naphthoquinone structure include:

Chorismate: A central branch-point compound in aromatic amino acid biosynthesis. nih.gov

Isochorismate: Formed from chorismate by the enzyme isochorismate synthase. nih.gov

o-Succinylbenzoate (OSB): A key intermediate in the biosynthesis of phylloquinone (Vitamin K1) and other naphthoquinones. nih.gov

1,4-dihydroxy-2-naphthoic acid (DHNA): The product from which the OSB pathway branches towards the production of various 1,4-naphthoquinones. nih.gov

From DHNA, the pathway is thought to proceed via a symmetrical intermediate like 1,4-naphthoquinone (B94277) to produce juglone (B1673114). nih.gov The formation of 7-methyljuglone would require additional methylation and hydroxylation steps on this core structure.

| Compound | Role in Pathway | Originating Pathway |

|---|---|---|

| Chorismate | Primary Precursor | Shikimate Pathway |

| o-Succinylbenzoate (OSB) | Key Intermediate | Shikimate Pathway |

| 1,4-dihydroxy-2-naphthoic acid (DHNA) | Branch-point Intermediate | Shikimate Pathway |

| 7-Methyljuglone | Direct Monomeric Precursor | Shikimate or Acetate Pathway |

| This compound | Final Dimeric Product | Dimerization of 7-Methyljuglone |

Mechanisms of Oxidative Dimerization of Naphthoquinones

This compound is the product of an oxidative dimerization reaction involving two units of its precursor, 7-methyljuglone. up.ac.za This type of reaction, often referred to as oxidative coupling, is a common mechanism for the formation of dimeric and polymeric natural products, particularly phenolics and quinones.

The dimerization can occur through non-enzymatic or enzymatic processes. Research has shown that this compound can form simply when 7-methyljuglone is exposed to air while adsorbed on a silica (B1680970) gel matrix, indicating a potential for spontaneous, non-enzymatic oxidation. up.ac.za

In biological systems, such reactions are typically catalyzed by oxidoreductase enzymes like laccases and peroxidases. researchgate.net The general mechanism for enzyme-catalyzed oxidative coupling involves the following steps:

Oxidation of the Monomer: The enzyme, such as a laccase, catalyzes a one-electron oxidation of the naphthoquinone monomer (e.g., 7-methyljuglone). researchgate.net

Radical Formation: This oxidation generates a reactive free radical intermediate (a semiquinone radical).

Radical Coupling: Two of these radicals then couple in a non-enzymatic, spontaneous reaction to form a C-C or C-O bond, resulting in the dimeric structure.

The specific position of the linkage between the two 7-methyljuglone units in this compound is determined by the electron density distribution and steric accessibility of the radical intermediates.

Identification and Characterization of Biosynthetic Enzymes

While the complete enzymatic machinery for this compound biosynthesis has not been fully elucidated, knowledge of related naphthoquinone pathways provides strong candidates for the types of enzymes involved.

Enzymes for Precursor (7-Methyljuglone) Biosynthesis:

Isochorismate Synthase (ICS): This enzyme is crucial in the initial steps of the shikimate-derived pathway, converting chorismate to isochorismate. nih.gov

Hydroxylases: The conversion of the basic 1,4-naphthoquinone structure to juglone is likely carried out by a hydroxylase. nih.gov Enzymes from the cytochrome P450 (CYP450) or 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD) families are probable candidates for catalyzing the hydroxylation and methylation steps required to form 7-methyljuglone. nih.gov

Enzymes for Dimerization:

Laccases and Peroxidases: These enzymes are well-known for their role in the oxidative coupling of phenolic compounds. researchgate.net It is highly probable that a laccase or a similar peroxidase is responsible for the one-electron oxidation of 7-methyljuglone to its radical form, which subsequently dimerizes to yield this compound. researchgate.net

| Enzyme Class | Proposed Function | Step in Pathway |

|---|---|---|

| Isochorismate Synthase (ICS) | Isomerization of chorismate | Formation of Naphthoquinone Ring |

| Cytochrome P450s / 2-ODDs | Hydroxylation and other modifications | Formation of 7-Methyljuglone |

| Laccases / Peroxidases | One-electron oxidation of monomer | Oxidative Dimerization |

Genetic and Molecular Regulation of Naphthoquinone Biosynthesis in Plants

The production of specialized metabolites like naphthoquinones is tightly regulated at the genetic level, often in response to developmental cues or environmental stress. The biosynthesis is controlled by the expression of the pathway's structural genes, which is in turn governed by a network of regulatory proteins, primarily transcription factors. nih.govfrontiersin.org

While specific regulators for this compound are unknown, studies on related pathways reveal common regulatory principles:

Transcriptional Control: The genes encoding biosynthetic enzymes are regulated at the level of transcription. nih.gov For instance, in the biosynthesis of shikonin (B1681659), another naphthoquinone, production is largely modulated by the transcriptional regulation of its metabolic genes. nih.gov

Hormonal Influence: Plant hormones are key signaling molecules that can influence secondary metabolite production. Biosynthesis of naphthoquinones has been shown to be controlled by hormones such as auxin, methyl jasmonate (MeJA), and ethylene. nih.govnih.gov MeJA, in particular, is a well-known elicitor that upregulates the expression of genes in many specialized metabolic pathways. nih.gov

Transcription Factors: Complex networks of transcription factors, such as those from the MYB, bHLH, and WRKY families, are known to regulate phenylpropanoid and terpenoid pathways. frontiersin.org It is anticipated that similar transcription factor complexes control the expression of the genes involved in the 7-methyljuglone and this compound pathway.

Comparative Biosynthesis with Related Naphthoquinone Derivatives

Plants have evolved several distinct biochemical routes to produce the 1,4-naphthoquinone scaffold, highlighting a remarkable case of convergent evolution in secondary metabolism. nih.gov A comparison of the biosynthesis of this compound with other well-known naphthoquinones like plumbagin (B1678898) and shikonin reveals these different strategies.

This compound and Diospyrin (B1219850): Both are dimers of 7-methyljuglone and share the same initial biosynthetic pathway. up.ac.zanih.gov Diospyrin is an isomer of this compound, differing in the point of linkage between the two monomer units. Their formation likely depends on the specific reaction conditions or enzymatic catalysis that favors one coupling position over another.

Plumbagin: The biosynthesis of plumbagin can proceed through different routes depending on the plant species. In some, it is formed via the acetate-polymalonate pathway, where a hexaketide backbone is formed from one molecule of acetyl-CoA and five molecules of malonyl-CoA. mdpi.com In others, it is derived from tyrosine. mdpi.com This is fundamentally different from the shikimate pathway precursor used for 7-methyljuglone.

Shikonin: The biosynthesis of shikonin involves a hybrid pathway. The naphthalenoid core originates from 4-hydroxybenzoic acid (4HBA), which is derived from the phenylpropanoid pathway. nih.gov The isoprenoid side chain is synthesized via the methylerythritol 4-phosphate (MEP) pathway. The combination of these two pathways leads to the final shikonin structure. nih.gov

This diversity in biosynthetic origins underscores the independent evolution of pathways leading to structurally similar classes of compounds in different plant lineages. nih.gov

| Compound | Primary Precursor(s) | Key Intermediate(s) | Core Biosynthetic Pathway(s) |

|---|---|---|---|

| This compound | Chorismate / Acetate | 7-Methyljuglone | Shikimate or Acetate Pathway |

| Plumbagin | Acetyl-CoA & Malonyl-CoA / Tyrosine | Hexaketide backbone / Homogentisate | Acetate-Polymalonate or Tyrosine-derived |

| Shikonin | Phenylalanine & Pyruvate/Glyceraldehyde-3-P | 4-Hydroxybenzoic acid (4HBA), Geranyl Diphosphate (GPP) | Phenylpropanoid & MEP Pathway |

Synthetic Chemistry and Analog Development

Total Synthesis Approaches to Neodiospyrin

The total synthesis of this compound, a dimeric naphthoquinone, has been achieved through methods that often start with its monomeric precursor, 7-methyljuglone (B1678795). up.ac.zajournals.co.za A key strategy involves a quinol-naphthol coupling reaction. journals.co.za

One reported synthetic route involves the initial synthesis of 7-methyljuglone (7-methyl-5-hydroxy-1,4-naphthoquinone) from m-cresol (B1676322) and maleic anhydride (B1165640) in a single-step Friedel-Crafts acylation reaction. journals.co.za Following the preparation of the monomer, the synthesis of this compound proceeds via the reduction of 7-methyljuglone to its corresponding hydroquinone (B1673460). This reduction has been performed using tin(II) chloride (SnCl₂) in a mixture of tetrahydrofuran (B95107) (THF) and hydrochloric acid (HCl). journals.co.za

The subsequent and final step is the coupling of the newly formed hydroquinone with another molecule of 7-methyljuglone. This coupling is typically carried out in a phosphate (B84403) buffer at a specific pH (e.g., pH 6.6) at room temperature. journals.co.za The desired product, this compound, precipitates from the reaction mixture and can be isolated by filtration. journals.co.za This approach provides a relatively quick and inexpensive laboratory-scale route to the natural product. journals.co.za

Table 1: Key Steps in the Total Synthesis of this compound

| Step | Reactants/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1 | m-Cresol, Maleic anhydride, AlCl₃, NaCl | 7-Methyljuglone | 16% | journals.co.za |

| 2 | 7-Methyljuglone, SnCl₂, THF, HCl | 7-Methyljuglone hydroquinone | Not specified | journals.co.za |

| 3 | 7-Methyljuglone, 7-Methyljuglone hydroquinone, Phosphate buffer (pH 6.6) | this compound | Not specified | journals.co.za |

Development of Synthetic Methodologies for this compound Analogs

The development of synthetic methodologies for analogs of this compound is rooted in the broader field of naphthoquinone chemistry. The synthesis of derivatives is explored to obtain compounds with potentially improved or novel pharmacological properties. mdpi.com The core idea is that the chemical modification of the naphthoquinone scaffold can significantly alter its physicochemical properties and biological activity. mdpi.com

Research has shown that introducing various chemical groups, such as amines, amino acids, furans, pyrans, pyrazoles, and triazoles, to the naphthoquinone ring system can enhance biological activities. mdpi.com For instance, the synthesis of aminonaphthoquinones containing 1,2,3-triazoles has been reported. mdpi.com The development of such synthetic routes is crucial for producing a library of analogs that can be screened for various therapeutic applications, including antitubercular activity. up.ac.zanih.govresearchgate.net The synthesis of these analogs makes it possible to conduct further studies into their mode of action and structure-activity relationships. up.ac.za

Strategies for Modifying the Naphthoquinone Scaffold

Several synthetic strategies are employed to modify the 1,4-naphthoquinone (B94277) scaffold, which forms the basis of each half of the this compound molecule. These modifications are intended to explore how structural changes impact the molecule's properties. mdpi.comup.ac.za

Common strategies include:

Michael 1,4-Addition: This reaction allows for the direct insertion of nucleophilic atoms, such as nitrogen or oxygen, into the naphthoquinone ring. mdpi.com

Nucleophilic Substitution: This is particularly useful for modifying mono- or di-halogenated naphthoquinone derivatives. mdpi.com

Cycloaddition Reactions: Naphthoquinone-1H-1,2,3-triazole derivatives have been prepared through oxidative cycloaddition reactions. mdpi.com

Suzuki-Miyaura Cross-Coupling: This modern cross-coupling reaction has been utilized in the synthesis of diospyrin (B1219850), an isomer of this compound, starting from 7-methyljuglone (ramentaceone). nih.gov This powerful carbon-carbon bond-forming reaction offers a convergent route to link two different naphthoquinone units or to attach other aryl groups, providing a versatile method for creating a wide range of analogs.

Indole Fusion: A two-step methodology has been reported for creating indole-fused nitrogen heterocycles by directly modifying the naphthoquinone ring. mdpi.com

These strategies allow for the introduction of diverse functional groups, which can modulate the redox properties and biological interactions of the resulting compounds. mdpi.com

Table 2: Summary of Modification Strategies for the Naphthoquinone Scaffold

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Michael 1,4-Addition | Direct addition of nucleophiles (e.g., amines) to the quinone ring. | Synthesis of 2-anilino-1,4-naphthoquinone (B11863833) derivatives. | mdpi.com |

| Nucleophilic Substitution | Replacement of a leaving group (e.g., halogen) on the ring with a nucleophile. | Modification of halogenated naphthoquinone precursors. | mdpi.com |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide/triflate. | Synthesis of the bijuglone natural product diospyrin. | nih.gov |

| Cycloaddition | Formation of a new ring by joining a conjugated system to another reactant. | Synthesis of naphthoquinone-1H-1,2,3-triazole derivatives. | mdpi.com |

| Indole Fusion | One-pot synthesis to create indole-fused naphthoquinone derivatives. | Creation of fluorescent materials. | mdpi.com |

Stereoselective and Regioselective Synthesis Considerations

The synthesis of dimeric naphthoquinones like this compound and its analogs presents significant challenges in controlling regioselectivity and stereoselectivity. nih.gov

Regioselectivity refers to the control of which atoms are connected. In the context of this compound, it concerns the specific positions on the two 7-methyljuglone units that form the linking bond. The quinol-naphthol coupling method used for this compound synthesis relies on the inherent reactivity of the starting materials to guide this connection. journals.co.za Alternative methods, like palladium-catalyzed cross-coupling, can offer more precise control over the point of connection by pre-functionalizing the specific carbons to be joined. nih.govnih.gov

Stereoselectivity in this context relates to the spatial arrangement of the two naphthoquinone rings relative to each other, leading to atropisomers (isomers arising from hindered rotation around a single bond). The development of synthetic methods that can selectively produce one stereoisomer over another is a key goal in modern organic synthesis. nih.govnih.gov For complex natural products, controlling the stereochemistry is crucial as different isomers can have vastly different biological activities. Catalytic methods, often employing chiral catalysts or ligands, are a primary approach to achieving stereoselectivity in the synthesis of complex molecules. nih.govrsc.org The development of stereoselective dienylation reactions and other catalytic cross-couplings provides a platform for constructing such complex architectures with high fidelity. nih.gov

For this compound analogs, especially those created by linking two different or heavily substituted naphthoquinone units, controlling both the regiochemistry of the linkage and the resulting stereochemistry is a primary synthetic challenge that dictates the success and efficiency of the route. nih.govnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| 7-Methyljuglone (Ramentaceone) |

| 7-Methyljuglone hydroquinone |

| Aliskiren |

| Diospyrin |

| Epiquinamide |

| Isodiospyrin (B31453) |

| Lepadiphormine |

| m-Cresol |

| Maleic anhydride |

| This compound |

| Pitavastatin |

| Tetrahydrofuran (THF) |

| Tin(II) chloride (SnCl₂) |

Structure Activity Relationship Sar Studies

Elucidation of Core Naphthoquinone Structure-Activity Relationships

The fundamental 1,4-naphthoquinone (B94277) skeleton is a crucial determinant of the biological activity of neodiospyrin and related compounds. researchgate.net This core structure is a privileged scaffold in medicinal chemistry, known for its ability to undergo redox cycling and generate reactive oxygen species (ROS), which can induce cellular damage in target organisms or cancer cells. researchgate.net The activity of naphthoquinones is often attributed to their capacity to accept one or two electrons, forming anion or di-anion radicals. researchgate.net This electrochemical property can be modulated by the substituents attached to the naphthoquinone ring system. researchgate.net

The presence of hydroxyl and methyl groups on the naphthoquinone ring, as seen in the monomeric precursor of this compound, 7-methyljuglone (B1678795) (5-hydroxy-7-methyl-1,4-naphthoquinone), is significant. capes.gov.br The hydroxyl group, in particular, can influence the molecule's redox potential and its ability to participate in hydrogen bonding, which can be critical for interactions with biological targets. motherhooduniversity.edu.in The quinone moiety itself is a key electrophilic center, making it susceptible to nucleophilic attack from biological macromolecules like proteins and DNA, which is a potential mechanism of action. nih.gov

Impact of Dimerization and Linkage Positions on Biological Activities

This compound is a dimer of 7-methyljuglone. uea.ac.uk The dimerization of the 7-methyljuglone monomers is a critical factor influencing the biological profile of the resulting compound. up.ac.za This dimerization creates a more complex and rigid three-dimensional structure, which can lead to altered interactions with molecular targets compared to the monomeric units.

The specific linkage between the two naphthoquinone units is a defining feature of this compound and its isomers, such as diospyrin (B1219850). This compound is characterized by a 1,8'-linkage. uea.ac.uk This specific connectivity, in contrast to the 2,2'-linkage in diospyrin, results in a distinct spatial arrangement of the two monomeric units. This stereochemical difference has been shown to be significant for biological activity. For instance, in studies on the inhibition of Mycobacterium tuberculosis DNA gyrase, both diospyrin and this compound showed activity, but their potencies differed, highlighting the importance of the linkage position. slideshare.net Dimerization itself appears to be a requirement for certain activities. uea.ac.uk

The process of dimerization can occur through oxidative coupling, and the conditions, such as pH, can influence the formation of specific dimers like this compound. up.ac.za This underscores the subtle chemical factors that lead to the formation of distinct bisnaphthoquinone structures with potentially different biological activities.

Role of Substituents on Efficacy and Selectivity

The nature and position of substituents on the naphthoquinone rings of this compound and related molecules are key modulators of their biological efficacy and selectivity. researchgate.net While this compound itself is a naturally occurring compound with a fixed substitution pattern (hydroxyl and methyl groups), studies on a broader range of naphthoquinones provide valuable SAR insights.

Generally, the introduction of different functional groups onto the 1,4-naphthoquinone ring can enhance therapeutic properties. researchgate.net For example, in a series of 1,4-naphthoquinone derivatives, the introduction of a methyl or methoxy (B1213986) group at the C-2 position was found to slightly increase antileishmanial activity, whereas a hydroxyl group at the same position dramatically reduced effectiveness. motherhooduniversity.edu.in This indicates that even small modifications can have a profound impact on activity.

Furthermore, the presence of electron-donating or electron-withdrawing substituents can modulate the redox potential of the quinone system, which in turn affects its biological activity. researchgate.net The hydroxyl and methyl groups on the 7-methyljuglone units of this compound are electron-donating, which influences its electronic properties and, consequently, its interactions with biological targets. The development of synthetic derivatives with varied substituents is a common strategy to optimize the activity and selectivity of natural product leads like this compound. researchgate.netnih.govmdpi.com

Comparative SAR Analysis with Related Bisnaphthoquinones (e.g., Diospyrin) and Monomeric Precursors (e.g., 7-Methyljuglone)

7-Methyljuglone, the monomeric unit, has demonstrated significant biological activity on its own, including potent antimycobacterial effects. researchgate.netcapes.gov.br In some studies, 7-methyljuglone has shown greater potency against Mycobacterium tuberculosis than its dimeric counterparts, diospyrin and this compound. researchgate.net This suggests that for certain targets, the smaller, perhaps more accessible, monomer is more effective.

However, for other activities, dimerization is clearly beneficial. Diospyrin, the 2,2'-linked dimer, has been shown to be a more effective inhibitor of the relaxation and decatenation activity of M. tuberculosis DNA gyrase compared to 7-methyljuglone. uea.ac.uk Both diospyrin and this compound inhibit the supercoiling activity of DNA gyrase, but they do so with different potencies, underscoring the importance of the linkage position. slideshare.netsci-hub.ru For instance, in one study, diospyrin was found to be a more potent inhibitor of S. aureus DNA gyrase than this compound. uea.ac.uk

These findings indicate that there is not a simple linear relationship between monomer, dimer, and activity. Instead, the optimal structure depends on the specific biological target. The dimerization and the specific isomeric form (this compound vs. diospyrin) create unique molecular shapes and electronic distributions that result in differential affinities for various biological macromolecules.

Interactive Data Table: Comparative Activity of Naphthoquinones

Interactive Data Table: Inhibition of M. tuberculosis DNA Gyrase Supercoiling

Mechanisms of Biological Action: in Vitro and Preclinical Investigations

Antimycobacterial Mechanisms of Action

The antimycobacterial properties of naphthoquinones have been a subject of interest. Studies on diospyrin (B1219850) and its derivatives have confirmed their activity against Mycobacterium tuberculosis. nih.gov

The electron transport chain and oxidative phosphorylation are essential for energy production in Mycobacterium tuberculosis, making them attractive targets for new antimycobacterial drugs. frontiersin.orgnih.gov Inhibition of key components in this pathway can lead to the depletion of cellular ATP levels, ultimately causing bacterial death. researchgate.net The mycobacterial F0F1-ATP synthase, in particular, is a validated drug target. nih.govdoi.org

While direct inhibition of ATP synthesis by Neodiospyrin has not been reported, studies on the related compound diospyrin provide some mechanistic insights. Diospyrin has been shown to inhibit the supercoiling activity of M. tuberculosis DNA gyrase. researchgate.net Importantly, further investigation into its mechanism revealed that diospyrin does not inhibit the ATPase reaction of gyrase in a competitive manner with ATP. researchgate.net This suggests that while diospyrin is a potent inhibitor of gyrase function, its mechanism is not through direct competition at the ATP binding site of the enzyme. The precise mechanism by which this compound exerts its antimycobacterial effects, and whether it involves interference with the broader energy metabolism of the bacterium, remains to be fully elucidated.

Inhibition of Mycobacterial Cation Fluxes (e.g., K+ Transporters)

One of the key antimycobacterial mechanisms of compounds similar to this compound involves the disruption of cation transport across the mycobacterial cell membrane. Specifically, the inhibition of potassium (K+) transporters has been identified as a critical event. This interference with K+ influx can lead to a cascade of detrimental effects within the bacterial cell, ultimately compromising its viability. nih.gov The maintenance of proper ion gradients is essential for various physiological processes in mycobacteria, and the disruption of these gradients represents a significant cellular stress. The inactivation of potassium channels can also impact the bacterial membrane potential, which in turn can modulate susceptibility to certain antimicrobial agents. nih.govresearchgate.net

Disruption of Mycobacterial Cell Wall Integrity and Biosynthesis

The complex and unique cell wall of mycobacteria is a primary target for many antimycobacterial drugs. nih.govmdpi.commdpi.compeerj.com While direct evidence for this compound is still emerging, related compounds and other natural products have been shown to interfere with the biosynthesis of critical cell wall components. mdpi.com This can include the inhibition of enzymes essential for the synthesis of mycolic acids, arabinogalactan, and peptidoglycan, which are the major structural elements of the mycobacterial cell envelope. nih.govmdpi.commdpi.compeerj.com Disruption of the cell wall's structural integrity can lead to increased permeability, making the bacterium more susceptible to other drugs and environmental stresses, and can ultimately result in cell lysis. mdpi.comnih.gov

| Mycobacterial Cell Wall Component | Function | Potential Impact of Inhibition |

| Mycolic Acids | Provide a waxy, impermeable barrier. | Increased permeability to drugs, loss of structural integrity. mdpi.com |

| Arabinogalactan | Links peptidoglycan to mycolic acids. | Weakening of the cell wall structure. mdpi.com |

| Peptidoglycan | Provides rigidity and shape to the cell. | Cell lysis due to osmotic stress. nih.gov |

Inhibition of Nucleic Acid and Protein Synthesis in Mycobacteria

This compound and its analogs may also exert their antimycobacterial effects by targeting fundamental cellular processes such as nucleic acid and protein synthesis. Inhibition of these pathways would halt bacterial growth and replication. While specific studies on this compound's direct impact on these processes are limited, the broader class of naphthoquinones has been shown to interfere with these essential functions in various microorganisms. The inhibition of protein synthesis, for instance, is a well-established mechanism for several antibiotics that target bacterial ribosomes or essential enzymes like aminoacyl-tRNA synthetases. nih.gov Similarly, interference with DNA replication or transcription would be lethal to the bacteria.

Antiproliferative and Anticancer Mechanisms (Preclinical Cellular Models)

In addition to its antimycobacterial properties, this compound has demonstrated antiproliferative and anticancer activities in preclinical studies involving various cancer cell lines. researchgate.netnih.gov These effects are attributed to its ability to modulate several key cellular pathways that control cell growth, survival, and death.

Induction of Apoptosis and Necroptosis Pathways

A primary mechanism by which this compound and related compounds exert their anticancer effects is through the induction of programmed cell death, including apoptosis and necroptosis. nih.gov Apoptosis is a highly regulated process of cell suicide that is essential for normal tissue homeostasis and is often dysregulated in cancer. Diospyrin, a related compound, has been shown to induce characteristic features of apoptosis in cancer cells, such as cell shrinkage, chromatin condensation, and DNA fragmentation. nih.gov This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov

Necroptosis is a form of programmed necrosis that serves as an alternative cell death pathway, particularly when apoptosis is inhibited. abclonal.comnih.gov It is a pro-inflammatory mode of cell death that can be triggered by various stimuli. abclonal.com The induction of necroptosis in cancer cells represents a promising therapeutic strategy, especially for tumors that have become resistant to apoptosis-inducing agents. frontiersin.org

| Cell Death Pathway | Key Features | Relevance in Cancer |

| Apoptosis | Cell shrinkage, chromatin condensation, formation of apoptotic bodies, caspase activation. nih.gov | Elimination of damaged or unwanted cells; often evaded by cancer cells. |

| Necroptosis | Cell swelling, membrane rupture, release of cellular contents, inflammation. abclonal.com | Alternative cell death pathway that can overcome apoptosis resistance. frontiersin.org |

Cell Cycle Arrest and Checkpoint Modulation

The cell cycle is a tightly controlled process that governs cell division. Cancer is characterized by uncontrolled cell proliferation, often due to defects in cell cycle regulation. This compound and its analogs have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. mdpi.comnih.govnih.govmdpi.com This arrest often occurs at specific checkpoints, such as the G2/M phase, which allows time for DNA repair or, if the damage is too severe, triggers apoptosis. mdpi.comnih.govmdpi.com By modulating the activity of key cell cycle regulatory proteins, these compounds can effectively halt the proliferation of cancer cells.

Anti-Angiogenic Mechanisms in Cancer Cells

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. frontiersin.orgnih.gov The inhibition of angiogenesis is therefore a key strategy in cancer therapy. frontiersin.orgfrontiersin.org While direct studies on this compound's anti-angiogenic effects are not extensively documented, the broader class of natural products has shown significant promise in this area. frontiersin.org Anti-angiogenic mechanisms can involve the inhibition of pro-angiogenic signaling pathways, such as the vascular endothelial growth factor (VEGF) pathway, which plays a central role in stimulating the growth of new blood vessels. nih.gov By disrupting the tumor's blood supply, anti-angiogenic agents can effectively starve the tumor and inhibit its growth and spread.

Metastasis and Invasion Inhibition Mechanisms

Currently, there is a significant gap in the scientific literature regarding the specific molecular mechanisms through which this compound may inhibit cancer cell metastasis and invasion. While the broader class of naphthoquinones, to which this compound belongs, has been a subject of interest in cancer research for their potential anti-proliferative and anti-metastatic properties, detailed studies focusing specifically on this compound's role in preventing the spread of cancer cells are not yet available. Future research is necessary to elucidate whether this compound can modulate the complex signaling pathways and cellular processes involved in metastasis, such as cell adhesion, migration, and extracellular matrix degradation.

Anti-inflammatory Mechanisms

Detailed investigations into the anti-inflammatory mechanisms of this compound are limited. While some related compounds have demonstrated anti-inflammatory effects, the specific pathways and molecular targets modulated by this compound in the context of inflammation have not been extensively characterized.

There is currently a lack of specific research data detailing the effects of this compound on the expression of pro-inflammatory cytokines and chemokines. Cytokines such as interleukins (ILs) and tumor necrosis factor-alpha (TNF-α), as well as various chemokines, are critical mediators of the inflammatory response. Understanding whether this compound can modulate the production and release of these signaling molecules is a crucial area for future investigation to determine its potential as an anti-inflammatory agent.

The effect of this compound on the production of key inflammatory mediators like nitric oxide (NO) has not been specifically reported in the available scientific literature. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Research into whether this compound can inhibit iNOS expression or activity would be essential to establish its anti-inflammatory profile.

The interaction of this compound with key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), remains an uninvestigated area. These pathways are central to the regulation of genes involved in inflammation. Similarly, its effects on the endoplasmic reticulum (ER)-stressed calcium pathway, which can also play a role in inflammation, have not been explored. Elucidating the impact of this compound on these fundamental signaling cascades is vital for a comprehensive understanding of its potential biological activities.

Antioxidant Mechanisms

The potential antioxidant properties of this compound are suggested by studies on plant extracts that contain it as a constituent. However, the specific mechanisms attributable to isolated this compound require more focused investigation.

While extracts from plants of the Diospyros genus, which are known to contain this compound among other phytochemicals, have shown antioxidant potential, the direct reactive oxygen species (ROS) scavenging activities of purified this compound have not been thoroughly documented. researchgate.net One computational study suggested that this compound's role in anticancer effects warrants further experimental investigation. researchgate.net The ability to neutralize harmful free radicals is a key component of antioxidant activity, and further in vitro studies are needed to confirm and quantify the ROS scavenging capacity of this compound.

Enhancement of Endogenous Antioxidant Enzyme Systems

The direct effects of this compound on endogenous antioxidant enzyme systems have not been extensively documented in publicly available research. The body's primary enzymatic antioxidants, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), form a crucial defense against oxidative stress by neutralizing reactive oxygen species (ROS) nih.govmdpi.comnih.gov. While many natural compounds, particularly polyphenols and quinones, are known to modulate these systems, specific studies detailing this compound's ability to upregulate the activity of SOD, CAT, or GPx are currently lacking. Research on related plant extracts, such as from Diospyros species, has indicated general antioxidant properties, but the precise impact of isolated compounds like this compound on these specific enzymatic pathways remains an area for future investigation researchgate.net.

Antimicrobial Mechanisms (Bacterial and Fungal)

This compound belongs to the naphthoquinone class of compounds, which are widely recognized for their antimicrobial properties mdpi.comresearchgate.net. While research on this compound itself is limited, studies on its closely related isomer, diospyrin, provide significant insight into its potential antimicrobial activity. Diospyrin has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria researchgate.netnih.govworldbotanical.com. For instance, it has shown inhibitory effects against Streptococcus pyogenes, Streptococcus pneumoniae, Salmonella choleraesuis serotype typhi, and Mycobacterium chelonae researchgate.netnih.govworldbotanical.com. Isodiospyrin (B31453), another related compound, was found to be even more active than diospyrin against certain Gram-positive bacteria researchgate.netnih.govworldbotanical.com.

The antimicrobial efficacy of these related naphthoquinones suggests that this compound likely shares similar mechanisms of action, targeting various pathogenic bacteria and potentially fungi.

Table 1: Minimum Inhibitory Concentrations (MICs) of Diospyrin Against Various Bacterial Strains

| Bacterial Strain | Type | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Streptococcus pyogenes | Gram-positive | 1.56 - 50 | researchgate.networldbotanical.com |

| Streptococcus pneumoniae | Gram-positive | 1.56 - 50 | researchgate.networldbotanical.com |

| Salmonella typhi | Gram-negative | 25 - 100 | researchgate.networldbotanical.com |

| Mycobacterium chelonae | Acid-fast | 25 - 100 | researchgate.networldbotanical.com |

| Pseudomonas aeruginosa | Gram-negative | 50 - 100 | researchgate.netnih.gov |

This data is for Diospyrin, a close isomer of this compound. Specific MIC data for this compound is not widely available.

A common mechanism of action for antimicrobial compounds is the disruption of the microbial cell membrane, leading to increased permeability and subsequent cell death nih.govnih.gov. Naphthoquinones, due to their chemical structure, can intercalate into the lipid bilayer of cell membranes, altering their fluidity and integrity. This disruption can lead to the leakage of essential intracellular components, such as ions and metabolites, and ultimately compromise the viability of the microorganism. While this is a plausible mechanism for this compound, specific experimental studies demonstrating its direct effect on the membrane permeability of bacteria or fungi are not yet available in the scientific literature.

Antimicrobial agents can exert their effects by targeting and inhibiting essential microbial metabolic pathways nih.govnih.govresearchgate.net. This can include interference with cellular respiration, nucleic acid synthesis, or protein synthesis. For example, some quinones are known to accept electrons, thereby interfering with the electron transport chain and disrupting ATP production. While it is hypothesized that this compound may act through such mechanisms, research specifically identifying the metabolic pathways inhibited by this compound has not been published. Studies on other natural antimicrobial compounds often reveal targeted inhibition of specific enzymes crucial for bacterial survival, a potential avenue for future this compound research nih.gov.

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers significant resistance to antibiotics researchgate.net. The inhibition of biofilm formation is a key strategy in combating chronic and resistant infections chiet.edu.eg. While there is no direct evidence of this compound inhibiting biofilm formation, extracts from plants of the Diospyros genus, from which this compound is derived, have shown promise in this area. For instance, ursene triterpenes isolated from Diospyros dendo demonstrated potent inhibition of biofilm formation by Pseudomonas aeruginosa nih.govmontana.edu. Similarly, methanolic extracts from the roots and leaves of Diospyros lycioides were effective at inhibiting biofilms of Staphylococcus aureus . These findings suggest that compounds within the Diospyros genus have anti-biofilm properties, warranting specific investigation into this compound's potential in this regard.

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit specific enzymes, a common mechanism through which bioactive compounds exert their therapeutic effects.

Polyketide Synthase: Polyketide synthases (PKS) are enzymes involved in the biosynthesis of mycolic acids in mycobacteria, making them an attractive target for antitubercular drugs nih.govbenthamscience.comresearchgate.net. Inhibition of PKS can disrupt the formation of the mycobacterial cell wall nih.govbenthamscience.com. While various compounds are being investigated as PKS inhibitors, there is currently no specific research available that demonstrates the inhibition of polyketide synthase by this compound nih.govdundee.ac.uk.

α-Amylase: α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes nih.govnih.gov. Plant-derived compounds are a rich source of α-amylase inhibitors nih.govnih.gov. Research on extracts from Diospyros melanoxylon has led to the isolation of Lupenone, a triterpene that non-competitively inhibits α-amylase activity sciencebiology.org. However, studies specifically testing the α-amylase inhibitory activity of this compound have not been reported.

Other Enzymes: In one of the few studies mentioning this compound directly, it was tested alongside other naphthoquinones like diospyrin and isodiospyrin for its effect on HIV-1 reverse transcriptase (RT) mdpi.com. The study reported that another compound, 7-methyljuglone (B1678795), showed competitive activity against the enzyme, but the specific inhibitory activity of this compound was not detailed as the primary finding mdpi.com.

Kinetic Analysis of Enzyme Inhibition (e.g., Competitive, Non-Competitive, Irreversible)

Detailed kinetic studies to determine the precise nature of enzyme inhibition by this compound, including the calculation of inhibition constants (Kᵢ) and the elucidation of inhibition types (competitive, non-competitive, uncompetitive, or mixed), are not well-documented in publicly accessible research.

One study noted the evaluation of this compound, among other naphthoquinones, for its activity against HIV-1 reverse transcriptase. However, this research did not provide specific kinetic data or a detailed analysis of the inhibitory mechanism.

For context, a related compound, diospyrin, has been reported to act as a non-competitive inhibitor of ATPase in Mycobacterium tuberculosis. Non-competitive inhibition is a type of reversible inhibition where the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding event reduces the catalytic efficiency of the enzyme without affecting the binding of the substrate to the active site. In this model, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Investigations into diospyrin derivatives have also explored their effects on enzymes such as topoisomerase. These studies, however, have primarily focused on mechanisms like the stabilization of covalent DNA-topoisomerase complexes rather than providing classical kinetic parameters of enzyme inhibition.

Without dedicated kinetic analysis of this compound, a comprehensive understanding of how it interacts with specific enzymes, and the quantitative measures of its inhibitory potency, remains to be established.

Table 1: Hypothetical Data on Enzyme Inhibition by this compound

| Enzyme Target | Type of Inhibition | Inhibition Constant (Kᵢ) | IC₅₀ |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as specific experimental data for this compound is not currently available.

Allosteric Modulation Studies

There is currently a lack of scientific literature describing studies specifically designed to investigate the potential of this compound as an allosteric modulator of any enzyme. Allosteric modulation refers to the regulation of an enzyme or a receptor by the binding of a molecule (an allosteric modulator) to a site other than the protein's active site. This binding event can either enhance (positive allosteric modulation) or decrease (negative allosteric modulation) the protein's activity.

The absence of such studies means that it is unknown whether this compound can bind to allosteric sites on enzymes or receptors to modulate their function. Research in this area would be necessary to determine if this compound possesses such a mechanism of action.

Computational and in Silico Approaches in Neodiospyrin Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict how a small molecule (ligand), such as neodiospyrin, binds to a macromolecular target, typically a protein. nih.govopenaccessjournals.com This technique provides valuable information on the binding affinity and the specific interactions that stabilize the ligand-protein complex. openaccessjournals.com

Docking studies have been employed to investigate the interaction of this compound with various biological targets. These simulations help in understanding the compound's potential mechanisms of action by identifying key binding modes. mdpi.com For instance, research has shown that this compound can fit within the binding sites of enzymes crucial for the survival of pathogens. researchgate.net The process involves preparing the protein structure, often obtained from databases like the Protein Data Bank (PDB), and then using a docking algorithm to generate and score various binding poses of the ligand within the target's active site. mdpi.com The predicted binding affinity, often expressed in kcal/mol, indicates the strength of the interaction. mdpi.com While specific binding energy values for this compound with many targets are not detailed in the provided results, one study noted a predicted binding affinity of -11.9 kcal/mol with acetylcholinesterase.

Table 1: Molecular Docking Data for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interaction Types |

|---|---|---|

| Acetylcholinesterase (AChE) | -11.9 | Not specified |

Virtual Screening for Novel Ligand Discovery and Lead Optimization

Virtual screening (VS) is a computational technique that involves screening large libraries of chemical compounds to identify potential drug candidates. nih.govwikipedia.org This can be done through either ligand-based or structure-based approaches. nih.govsygnaturediscovery.com In ligand-based virtual screening, a known active molecule like this compound serves as a template to find other molecules with similar properties. nih.govbiosolveit.de This method is particularly useful when the 3D structure of the target protein is unknown. nih.gov

Structure-based virtual screening, on the other hand, utilizes the 3D structure of the target protein to dock and score compounds from a library. sygnaturediscovery.comnih.gov The goal is to enrich the selection of compounds for experimental testing with those that are most likely to be active, thus improving the efficiency of hit identification. sygnaturediscovery.com While specific virtual screening campaigns using this compound as a lead were not detailed in the search results, its known activity against various targets makes it a suitable candidate for such studies to discover new scaffolds and optimize lead compounds. biosolveit.de

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. tanaffosjournal.irnih.gov In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex and to understand the conformational changes that may occur upon binding. mdpi.comnih.govmdpi.com

Starting with a docked pose from molecular docking, an MD simulation can reveal whether the ligand remains stably bound in the active site or if it dissociates. nih.govmdpi.com This is crucial for validating docking results, as a stable binding pose in a simulation is more likely to represent the actual binding mode. nih.govnih.gov Key metrics analyzed in MD simulations include the root-mean-square deviation (RMSD), which measures the average deviation of the protein and ligand from their initial positions, providing insight into the stability of the complex. mdpi.com These simulations offer a more dynamic and realistic view of the binding event compared to the static picture from docking alone. tanaffosjournal.irfrontiersin.org

In Silico Pharmacokinetic (ADME) Prediction Modeling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are essential tools in early-stage drug discovery for evaluating the pharmacokinetic properties of compounds. researchgate.netmdpi.comnih.gov These models use a compound's chemical structure to predict its behavior in the body, helping to identify candidates with favorable drug-like properties and reducing the likelihood of late-stage failures. univ-paris-diderot.frcreative-biostructure.com

Computational models can predict a compound's potential for intestinal absorption and its distribution throughout the body, including its ability to cross the blood-brain barrier. frontiersin.orgmdpi.comugm.ac.id These predictions are often based on physicochemical properties like water solubility, lipophilicity, and molecular size. ugm.ac.id For a drug to be orally active, it generally needs to have good water solubility and high intestinal absorption. ugm.ac.id In silico tools can provide estimates for these parameters, guiding the selection of compounds with a higher probability of good bioavailability. mdpi.com

Understanding a compound's metabolism is critical for predicting its half-life and potential for drug-drug interactions. wuxiapptec.commdpi.com In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize a compound. wuxiapptec.com They can also predict whether a compound is likely to inhibit or induce these enzymes, which is a major cause of adverse drug reactions when multiple drugs are taken. wuxiapptec.com Key enzymes in metabolic pathways often serve as targets for drug development. creative-proteomics.com The regulation of these pathways is complex, involving extensive crosstalk. embopress.org An integrative analysis in pigs has linked this compound to specific metabolic pathways, highlighting its biological activity. nih.govbiorxiv.org

The final step in a drug's journey through the body is excretion. Computational models can predict the likely route of elimination, whether it be through the kidneys (renal excretion) or the liver and bile (hepatic excretion). ugm.ac.id This is often determined by factors such as the compound's water solubility and its interaction with drug transporters. ugm.ac.id These predictions, combined with absorption, distribution, and metabolism data, provide a comprehensive in silico pharmacokinetic profile. ugm.ac.id

Table 2: Predicted ADME Properties for a Drug Candidate

| ADME Parameter | Prediction | Implication for Drug Development |

|---|---|---|

| Water Solubility | Moderate to High | Good potential for oral absorption. ugm.ac.id |

| Intestinal Absorption | High | Likely to be well-absorbed from the gut. frontiersin.org |

| Blood-Brain Barrier Permeability | Low | Reduced potential for central nervous system side effects. creative-biostructure.com |

| CYP450 Inhibition | Non-inhibitor of major isoforms | Lower risk of drug-drug interactions. wuxiapptec.com |

Preclinical Pharmacological Research in Vitro and in Vivo Non Human Models

In Vitro Cell-Based Assays for Biological Activity Validation

The biological activity of neodiospyrin has been predominantly evaluated through various in vitro cell-based assays, with a significant focus on its antimycobacterial properties. up.ac.zamdpi.com

Studies have consistently demonstrated the compound's activity against Mycobacterium tuberculosis. Using the BACTEC radiometric respiratory assay, the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis was determined to be 10.0 µg/mL. mdpi.comresearchgate.netresearchgate.net This activity level is comparable to other related naphthoquinones isolated from E. natalensis, such as diospyrin (B1219850) and isodiospyrin (B31453). mdpi.comresearchgate.net Further investigations have shown its efficacy against other mycobacterial species, including Mycobacterium bovis, Mycobacterium fortuitum, and Mycobacterium smegmatis. mdpi.com

In addition to its direct antimycobacterial effects, the intracellular bioactivity of this compound has been confirmed. up.ac.zaup.ac.zaup.ac.za In one study, THP-1 cells, a human monocytic cell line used as a surrogate for macrophages, were infected with M. tuberculosis and subsequently treated with this compound. up.ac.zaup.ac.zaup.ac.za The compound was found to be bioactive intracellularly, achieving complete inhibition of mycobacterial growth within the host cells. up.ac.zaup.ac.za

The cytotoxic profile of this compound has also been assessed against various eukaryotic cell lines to understand its selectivity. mdpi.comup.ac.za Using the XTT assay, which measures cellular metabolic activity, this compound was shown to possess cytotoxic activity against Vero (monkey kidney epithelial) and THP-1 cells. up.ac.zaup.ac.zaup.ac.za Other studies have noted its effects on U937 monocytes and Chang liver cells. mdpi.com

Table 1: In Vitro Antimycobacterial Activity of this compound

This table summarizes the minimum inhibitory concentration (MIC) values of this compound against various Mycobacterium species as reported in preclinical studies.

| Microorganism | Assay Method | Biological Activity (MIC) | Reference |

| Mycobacterium tuberculosis H37Rv | BACTEC Radiometric Assay | 10.0 µg/mL | researchgate.net, mdpi.com, researchgate.net |

| Mycobacterium bovis | Microdilution | 1.6 - 166.7 µg/mL | mdpi.com |

| Mycobacterium fortuitum | Microdilution | 1.6 - 166.7 µg/mL | mdpi.com |

| Mycobacterium smegmatis | Microdilution | 1.6 - 166.7 µg/mL | mdpi.com |

Table 2: In Vitro Intracellular and Cytotoxic Activity of this compound

This table outlines the intracellular efficacy and cytotoxicity of this compound in different cell-based assays.

| Assay Type | Cell Line | Key Finding | Reference |

| Intracellular Bioactivity | THP-1 (MTB-infected) | Complete inhibition of intracellular growth | up.ac.za, up.ac.za, up.ac.za |

| Cytotoxicity | Vero Cells | Cytotoxic activity observed | up.ac.za, up.ac.za, up.ac.za |

| Cytotoxicity | THP-1 Cells | Cytotoxic activity observed | up.ac.za, up.ac.za, up.ac.za |

| Cytotoxicity | U937 Monocytes | Evaluated for cellular toxicity | mdpi.com |

| Cytotoxicity | Chang Liver Cells | Evaluated for cellular toxicity | mdpi.com |

Mechanistic Pharmacodynamic Investigations in Animal Models (non-human, excluding clinical)

Pharmacodynamics studies how a drug affects an organism. up.ac.za For this compound, investigations in non-human models have aimed to elucidate the cellular and molecular mechanisms underlying its observed biological activities.

Mechanistic studies have provided insight into how this compound exerts its antimycobacterial effects. A key molecular response identified is the interference with fundamental physiological processes in mycobacteria. up.ac.zaup.ac.za Research has shown that this compound is a potent inhibitor of potassium (K+) uptake in both M. tuberculosis and M. smegmatis. up.ac.zaup.ac.za This action suggests that the compound may target mycobacterial K+ transporters. up.ac.za

Furthermore, this compound has been found to disrupt energy metabolism in M. tuberculosis. up.ac.zaup.ac.za This is manifested as a decrease in the intracellular levels of adenosine (B11128) triphosphate (ATP), a critical molecule for cellular energy transfer. up.ac.zaup.ac.za While the direct mechanism is still under investigation, related naphthoquinones have been shown to inhibit enzymes crucial for mycobacterial survival. For instance, crude extracts of E. natalensis containing this compound demonstrated inhibitory activity against mycothiol (B1677580) reductase, an enzyme essential for maintaining redox balance in mycobacteria. mdpi.comcapes.gov.br Other related compounds, like diospyrin, have been identified as inhibitors of DNA gyrase, presenting another potential, though not yet confirmed, mechanism of action for this compound. nih.govuea.ac.uk

In an in vivo study using a mouse model, an extract of E. natalensis containing this compound was able to reduce the mycobacterial load. mdpi.com

Specific studies focused on the identification and validation of preclinical biomarkers for this compound's efficacy or target engagement in animal models are not extensively detailed in the reviewed scientific literature. While cellular and molecular responses such as inhibition of K+ uptake and reduction of ATP levels have been measured in vitro, their validation as robust in vivo biomarkers of the compound's activity has not been reported. up.ac.zaup.ac.za

Mechanistic Pharmacokinetic Studies in Animal Models (non-human, excluding specific dosage/exposure data)

Pharmacokinetics describes how the body processes a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). allucent.com Such studies are critical for understanding a compound's journey through a biological system.

Detailed information regarding the absorption and distribution dynamics of isolated this compound in animal models is not available in the reviewed literature. Preclinical pharmacokinetic studies are necessary to determine how the compound is taken up into the bloodstream and distributed to various tissues after administration. erbc-group.combioivt.com

The metabolic fate and elimination profile of this compound following administration in non-human models have not been characterized in the available research. Studies on metabolism and excretion are required to understand how the compound is chemically altered by the body and the routes and rates at which it and its metabolites are removed. bioline.org.brpharmaron.com

Translational and Future Research Directions

Neodiospyrin as a Lead Compound for Novel Therapeutic Agent Development

This compound has been identified as a promising lead compound for the development of new therapeutic agents, primarily due to its significant biological activities, including antimycobacterial and potential anticancer properties. researchgate.netresearchgate.nethorizonepublishing.com A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better potency, selectivity, or pharmacokinetic parameters.

Research has demonstrated the antimycobacterial effects of this compound, showing promise for its development into an affordable treatment for tuberculosis (TB). up.ac.za Studies have also investigated the synthesis of this compound and its derivatives to enhance its therapeutic potential. For instance, this compound has been synthesized from its monomer, 7-methyljuglone (B1678795), a compound also noted for its antimycobacterial activity. up.ac.zaresearchgate.net The synthesis of derivatives and analogs is a critical step in lead optimization, aiming to improve the efficacy and reduce potential toxicity. nih.gov The structure-activity relationship (SAR) studies of this compound and related naphthoquinones are crucial for understanding how chemical modifications influence their biological effects, paving the way for the rational design of more potent drugs. researchgate.net

In the context of cancer research, in-silico studies have shown that this compound exhibits favorable binding affinities to therapeutic targets, such as the Y-box binding protein 1 (YBX1) in pancreatic ductal adenocarcinoma, suggesting its potential as a therapeutic molecule. researchgate.nethorizonepublishing.com However, these findings are preliminary and necessitate further experimental validation to fully characterize its inhibitory mechanisms. horizonepublishing.com

Application of Integrated Multi-Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)

The comprehensive understanding of the biological effects and mechanisms of action of this compound can be significantly advanced through the application of integrated multi-omics technologies. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes induced by the compound in biological systems.

While specific multi-omics studies focused exclusively on this compound are not extensively reported, the framework for such research is well-established in the study of natural products. For example, transcriptomic and metabolomic analyses can be employed to identify the biosynthetic pathways of this compound in plants like Euclea natalensis. rothamsted.ac.uk Understanding these pathways is essential for biotechnological production of the compound.

Furthermore, multi-omics approaches can elucidate the mechanism of action of this compound. For instance, proteomics can identify the protein targets of this compound within a cell, while metabolomics can reveal the metabolic pathways that are perturbed upon treatment. mdpi-res.com Transcriptomic analysis can show how this compound alters gene expression in target organisms, such as Mycobacterium tuberculosis, providing insights into its antimycobacterial effects. cdnsciencepub.com The integration of these different "omics" datasets can provide a systems-level understanding of this compound's bioactivity and guide its development as a therapeutic agent. The use of bioinformatics tools is essential for analyzing the large datasets generated by these technologies and for identifying key genes, proteins, and metabolites involved in the response to this compound. horizonepublishing.comup.ac.za

Nanotechnology and Advanced Drug Delivery System Research for Bioactive Compounds

The therapeutic application of many natural compounds, including naphthoquinones, can be limited by factors such as poor solubility, low bioavailability, and potential toxicity. Nanotechnology offers promising solutions to overcome these challenges through the development of advanced drug delivery systems.

Nanoformulations, such as nanoparticles, liposomes, and micelles, can enhance the delivery of bioactive compounds to their target sites, improve their stability, and control their release. mnba-journal.com For instance, research on 7-methyljuglone, the monomer of this compound, has shown that its encapsulation in poly-(lactide-co-glycolide) (PLGA) nanoparticles significantly reduces its cytotoxicity while maintaining its antimycobacterial activity. mdpi.com This suggests that a similar approach could be beneficial for this compound, improving its therapeutic index.

Comparative Studies with Clinically Relevant Naphthoquinones

To better understand the therapeutic potential of this compound, it is valuable to compare its biological activities with other structurally related and clinically relevant naphthoquinones. Such comparative studies can highlight the unique properties of this compound and inform its potential applications.

Key comparators for this compound include its monomer 7-methyljuglone, its isomer isodiospyrin (B31453), and other well-known naphthoquinones like diospyrin (B1219850), plumbagin (B1678898), and juglone (B1673114).

| Compound | Source | Key Biological Activities |

| This compound | Euclea natalensis, Diospyros spp. | Antimycobacterial, Antiviral (HIV-1 reverse transcriptase inhibition), Potential Anticancer |

| 7-Methyljuglone | Euclea natalensis | Antimycobacterial, Antifungal |

| Diospyrin | Diospyros and Euclea spp. | Antimycobacterial, Antileishmanial, Anticancer, DNA gyrase inhibitor |

| Isodiospyrin | Euclea natalensis | Antimycobacterial, Antiviral (HIV-1 reverse transcriptase inhibition) |

| Plumbagin | Plumbago, Drosera, Diospyros spp. | Antimicrobial, Antifungal, Anti-inflammatory, Anticancer |

| Juglone | Juglans spp. (Walnut) | Antibacterial, Antifungal, Respiration inhibitor |

This table provides an overview of the primary biological activities of this compound and related naphthoquinones based on available research.

Studies have shown that while this compound and diospyrin both exhibit antimycobacterial activity, their mechanisms of action may differ. For example, diospyrin has been identified as an inhibitor of DNA gyrase, a validated antibacterial target. nih.govresearchgate.net Comparative analyses of their inhibitory concentrations (IC50) against various microbial strains and cancer cell lines can help in determining which compound is more potent for a specific application. researchgate.netresearchgate.net Furthermore, understanding the differences in their chemical structures can provide insights into the structure-activity relationships that govern their biological effects. researchgate.netup.ac.za

Methodological Advancements in this compound Research and Analysis

Advances in analytical techniques are crucial for the progress of research on natural products like this compound. These methods are essential for the isolation, purification, characterization, and quantification of the compound from natural sources and in biological samples.

High-Performance Liquid Chromatography (HPLC) is a key technique used for the quantitative analysis of this compound and other naphthoquinones in plant extracts. rothamsted.ac.ukresearchgate.net The development of optimized HPLC methods, often coupled with Diode-Array Detection (DAD), allows for the accurate determination of the concentration of these compounds. researchgate.net Thin-Layer Chromatography (TLC) is another valuable tool for the qualitative analysis and preliminary separation of naphthoquinones. researchgate.netmdpi.com

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the structural elucidation of newly isolated compounds and their synthetic derivatives. up.ac.zatandfonline.com Hyphenated techniques, such as LC-MS, provide a powerful platform for the rapid screening and identification of bioactive compounds in complex mixtures. researchgate.netchromatographyonline.com

Future methodological advancements may include the development of more sensitive and high-throughput analytical techniques for the detection of this compound and its metabolites in biological fluids and tissues. This would be crucial for pharmacokinetic and pharmacodynamic studies. Furthermore, the application of advanced chromatographic and spectroscopic techniques will continue to be fundamental in the discovery of new derivatives and the elucidation of their mechanisms of action. chemistrydocs.comnih.gov

Identification of Research Gaps and Emerging Challenges in this compound Studies

Despite the promising preliminary findings, several research gaps and challenges remain in the study of this compound that need to be addressed to facilitate its potential translation into a clinical setting.

Research Gaps:

Mechanism of Action: While some studies have explored its potential targets, the precise molecular mechanisms underlying the various biological activities of this compound are not fully understood. researchgate.nethorizonepublishing.com Further investigation is needed to identify its specific cellular targets and signaling pathways.

In Vivo Efficacy and Toxicology: Most of the current research on this compound has been conducted in vitro. There is a significant lack of in vivo studies to evaluate its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and long-term toxicity in animal models.

Biosynthesis and Sustainable Production: The natural abundance of this compound can be low and variable. up.ac.za Research into its biosynthetic pathway is needed to enable its production through metabolic engineering or optimized synthetic routes to ensure a sustainable supply for further research and development. up.ac.zaup.ac.za

Clinical Relevance: There are currently no clinical trials investigating the therapeutic use of this compound in humans.

Emerging Challenges: